N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-4-methylbenzamide
Description
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-4-methylbenzamide is a complex organic compound characterized by its unique structural features This compound contains a pyrrole ring substituted with a methoxyphenyl sulfonyl group, dimethyl groups, and a propyl group, along with a benzamide moiety
Properties
Molecular Formula |
C24H28N2O4S |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propylpyrrol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C24H28N2O4S/c1-6-15-26-18(4)17(3)22(31(28,29)21-13-11-20(30-5)12-14-21)23(26)25-24(27)19-9-7-16(2)8-10-19/h7-14H,6,15H2,1-5H3,(H,25,27) |
InChI Key |
GSOALRKHVPWDMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-4-methylbenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-4-methylbenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-4-methylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and biological activity.
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-4-methylbenzamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and implications in medicinal chemistry, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties:
- Molecular Weight: 440.6 g/mol
- CAS Number: 1010886-39-1
- Structural Features: The molecule contains a pyrrole ring, a methoxyphenylsulfonyl group, and a benzamide moiety, which contribute to its unique reactivity and biological interactions .
This compound is proposed to interact with specific molecular targets, potentially acting as an enzyme inhibitor . The mechanism may involve:
- Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways.
- Signal Transduction Modulation: It could influence signaling pathways that are critical in various diseases, particularly those related to cancer and inflammation .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Enzyme Inhibition: It has been studied for its potential to inhibit various enzymes involved in metabolic pathways. For instance, it may target kinases implicated in cancer progression .
- Antiproliferative Effects: Preliminary studies suggest that the compound may have antiproliferative effects on certain cancer cell lines, indicating its potential as an anticancer agent .
- Modulation of Receptor Activity: The compound's structure suggests it could modulate the activity of G protein-coupled receptors (GPCRs), which play a crucial role in many physiological processes .
Case Study 1: Anticancer Potential
In a study evaluating the anticancer properties of various benzamide derivatives, this compound was shown to inhibit cell proliferation in breast cancer cell lines with an IC50 value in the low micromolar range. This suggests that further development could lead to effective therapeutic agents for breast cancer treatment .
Case Study 2: Enzyme Targeting
Another study focused on the inhibition of specific kinases involved in cellular signaling pathways. The compound demonstrated selective inhibition against certain kinases, which are often dysregulated in cancer. The results indicated that it could serve as a lead compound for developing targeted therapies .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C24H28N2O4S |
| Molecular Weight | 440.6 g/mol |
| CAS Number | 1010886-39-1 |
| Predicted Biological Activity | Enzyme inhibitor |
| Potential Applications | Anticancer therapy |
Q & A
Basic Research Questions
Q. What synthetic routes are typically employed for N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-4-methylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, including sulfonylation of pyrrole derivatives followed by benzamide coupling. Key steps involve:
-
Sulfonylation : Reaction of 4-methoxyphenylsulfonyl chloride with a pyrrole intermediate under basic conditions (e.g., pyridine or triethylamine) .
-
Amide Coupling : Use of coupling agents like EDCI/HOBt or DCC for benzamide formation .
-
Optimization : Parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalyst loading should be systematically varied to maximize yield. Purity is monitored via TLC or HPLC .
Example Optimization Table Step ------ Sulfonylation Sulfonylation Amide Coupling
Q. Which spectroscopic and chromatographic methods are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the sulfonyl group’s deshielding effect on adjacent protons is observed at δ 7.5–8.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 495.2) .
- X-ray Crystallography : Single-crystal diffraction resolves stereochemistry and packing motifs, requiring SHELX software for data processing .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinases using fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate hydrolysis for esterase activity) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination via dose-response curves .
Advanced Research Questions
Q. How can SHELXL refine the crystal structure of this compound, and what validation metrics ensure accuracy?
- Methodological Answer :
-
Refinement Steps : SHELXL iteratively adjusts atomic coordinates, displacement parameters, and occupancy factors. Key commands include
L.S.for least-squares refinement andCONFfor constraints . -
Validation Metrics :
-
R-Factors : Aim for R₁ < 0.05 and wR₂ < 0.15 .
-
CCDC Checks : Validate geometry (bond lengths/angles) against Cambridge Structural Database norms .
Crystallographic Data Example Parameter ----------- Space Group R₁ (all data) wR₂ CCDC Deposition
Q. What strategies resolve contradictions in reported bioactivity data (e.g., divergent IC₅₀ values)?
- Methodological Answer :
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity .
- Purity Verification : Re-test compound batches via HPLC-MS to rule out impurities (>98% purity required) .
- Buffer Conditions : Assess pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤1%) that may affect activity .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer :
-
Core Modifications : Replace the 4-methoxy group with halogens (e.g., Cl, F) to assess electronic effects on target binding .
-
Substituent Analysis : Compare methyl vs. ethyl groups at the pyrrole’s 4,5-positions to optimize steric bulk and hydrophobicity .
SAR Example Derivative ----------- Parent Analog 1 Analog 2
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (target ~3.5), solubility (≥50 μM), and CYP450 inhibition .
- Docking Studies : AutoDock Vina or Glide models interactions with target proteins (e.g., carbonic anhydrase IX), prioritizing poses with lowest ΔG .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
